An In-depth Technical Guide to 4-Bromo-5-methylpicolinaldehyde (CAS 1196157-14-8)
An In-depth Technical Guide to 4-Bromo-5-methylpicolinaldehyde (CAS 1196157-14-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-methylpicolinaldehyde, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides insights into its synthesis, and explores its significant application in the development of voltage-gated sodium channel modulators. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering a compilation of essential data and methodologies.
Introduction
4-Bromo-5-methylpicolinaldehyde, with the CAS number 1196157-14-8, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring functionalized with a bromo, a methyl, and an aldehyde group, makes it a versatile intermediate in organic synthesis. The aldehyde group serves as a reactive handle for various chemical transformations, including the formation of imines and subsequent reductive amination, while the bromo-substituted pyridine core is a common motif in many biologically active compounds. Of particular significance is its role as a precursor in the synthesis of potent and selective modulators of voltage-gated sodium channels, a critical target in the development of therapeutics for a range of neurological disorders.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Bromo-5-methylpicolinaldehyde is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1196157-14-8 | [3] |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.03 g/mol | [3] |
| Appearance | Solid | [3] |
| Predicted Boiling Point | 261 °C at 760 mmHg | [4] |
| Predicted Density | 1.577 g/cm³ | [4] |
| SMILES | CC1=C(Br)C=C(C=O)N=C1 | [5] |
| InChI Key | OQUTVBJUSOBKKN-UHFFFAOYSA-N | [3] |
Spectroscopic Data
While detailed experimental spectra are not publicly available in the searched literature, the following table outlines the expected characteristic peaks based on the structure of 4-Bromo-5-methylpicolinaldehyde and general spectroscopic principles. Commercial suppliers may provide compound-specific spectral data upon request.[6]
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), aromatic protons on the pyridine ring, and the methyl group (CH₃) protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), carbons of the pyridine ring, and the methyl carbon (CH₃). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1685-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the pyridine ring.[7][8] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis
Caption: A plausible synthetic workflow for 4-Bromo-5-methylpicolinaldehyde.
This proposed pathway begins with the readily available 2-Amino-5-bromo-4-methylpyridine.[9] Diazotization of the amino group followed by a Sandmeyer-type reaction is a common method for introducing an aldehyde function onto an aromatic ring.
Applications in Drug Discovery: Synthesis of Voltage-Gated Sodium Channel Modulators
A significant application of 4-Bromo-5-methylpicolinaldehyde is its use as a key intermediate in the synthesis of voltage-gated sodium channel (Nav) modulators. These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation is a key strategy for treating conditions such as chronic pain, epilepsy, and cardiac arrhythmias.[10]
The aldehyde functionality of 4-Bromo-5-methylpicolinaldehyde allows for its reaction with various primary amines to form Schiff bases (imines), which can then be reduced to secondary amines. This synthetic handle enables the introduction of diverse substituents, leading to the generation of libraries of compounds for screening against different Nav channel subtypes.
Caption: General reaction scheme for the synthesis of Nav channel modulators.
Patent literature indicates that substituted pyridines are a class of compounds being actively investigated as Nav1.7 channel blockers for the treatment of pain.[2] The specific structures of the resulting modulators derived from 4-Bromo-5-methylpicolinaldehyde are often proprietary and detailed in patent applications.[11][12][13]
Experimental Protocols
While a specific, validated protocol for the synthesis of 4-Bromo-5-methylpicolinaldehyde is not available in the reviewed literature, a general procedure for the bromination of a related pyridine derivative is provided below to illustrate a key synthetic step in accessing such compounds.
Illustrative Protocol: Bromination of 2-Amino-4-methylpyridine [14]
This protocol describes the selective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS), a common and effective brominating agent for electron-rich aromatic systems.
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-Amino-4-methylpyridine in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NBS in DMF to the cooled reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
The product, 2-Amino-5-bromo-4-methylpyridine, will precipitate and can be collected by filtration.
Note: This is a generalized protocol and should be adapted and optimized for the specific substrate and desired scale. Appropriate safety precautions should be taken when handling all chemicals.
Safety and Handling
4-Bromo-5-methylpicolinaldehyde is intended for laboratory research use only.[3] As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-5-methylpicolinaldehyde is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of voltage-gated sodium channel modulators underscores its importance in the development of novel therapeutics. This technical guide has summarized the available information on its properties, synthesis, and applications, providing a foundation for researchers to utilize this compound in their drug discovery efforts. Further research to establish detailed and optimized synthetic protocols and to fully elucidate its reactivity profile would be of significant benefit to the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. Substituted Pyridines as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-methylpicolinaldehyde | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - 4-bromo-5-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 1196157-14-8|4-Bromo-5-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 10. US11834441B2 - Substituted tetrahydrofurans as modulators of sodium channels - Google Patents [patents.google.com]
- 11. AU2013332648B2 - Sodium channel blockers, preparation method thereof and use thereof - Google Patents [patents.google.com]
- 12. Substituted tetrahydrofurans as modulators of sodium channels - Patent WO-2021113627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. patents.justia.com [patents.justia.com]
- 14. benchchem.com [benchchem.com]

![2-Amino-6-bromo-5-methylthieno[2,3-b]pyridine-3-carbonitrile](https://i.imgur.com/your-image-url.png)
